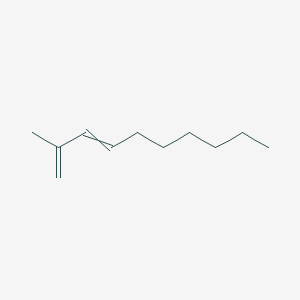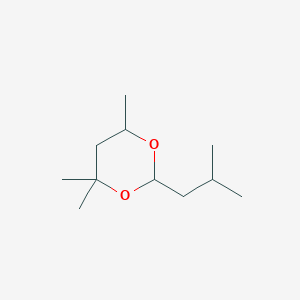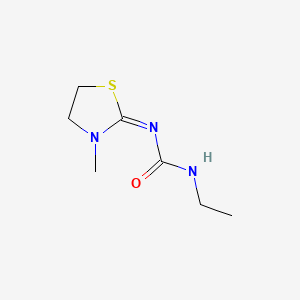
1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane is an organic peroxide compound widely used in various industrial applications. It is known for its high thermal stability and ability to initiate polymerization reactions. This compound is particularly valuable in the production of polymers and as a cross-linking agent in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bonds. The reaction conditions often include controlled temperatures and stirring to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The crude product is then subjected to purification processes, including washing, drying, and filtration, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The peroxide groups in the compound can participate in oxidation reactions, leading to the formation of free radicals.
Reduction: Under certain conditions, the peroxide bonds can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide groups, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce free radicals, while reduction reactions can yield alcohols .
Aplicaciones Científicas De Investigación
1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the controlled release of active oxygen species.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is widely used as a cross-linking agent in the production of silicone rubber and other materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane involves the decomposition of the peroxide bonds to form free radicals. These free radicals can initiate various chemical reactions, including polymerization and cross-linking. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator and cross-linking agent.
tert-Butyl (2-ethylhexyl) monoperoxy carbonate: Commonly used as a polymerization initiator.
Uniqueness
1,1-Bis(tert-butylperoxy)-1,3,3,3-tetramethyldisiloxane is unique due to its high thermal stability and ability to form free radicals at relatively low temperatures. This makes it particularly valuable in applications where controlled initiation of reactions is crucial .
Propiedades
Número CAS |
66319-26-4 |
|---|---|
Fórmula molecular |
C12H30O5Si2 |
Peso molecular |
310.53 g/mol |
Nombre IUPAC |
bis(tert-butylperoxy)-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H30O5Si2/c1-11(2,3)13-15-19(10,17-18(7,8)9)16-14-12(4,5)6/h1-10H3 |
Clave InChI |
CBPHCARVSHCTQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OO[Si](C)(OOC(C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)



![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

